molecular formula C20H21N3O3S B2493525 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 681157-60-8

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No.: B2493525
CAS No.: 681157-60-8
M. Wt: 383.47
InChI Key: YSQNAMIASSOTFI-UHFFFAOYSA-N
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Description

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is a synthetic compound of interest in medicinal chemistry and oncology research, designed around two privileged pharmacophores: the benzothiazole ring and the piperazine moiety . The benzothiazole scaffold is recognized for its wide spectrum of pharmacological activities and has been extensively investigated for its potent antitumor properties . Research indicates that novel 2-aminobenzothiazole derivatives can exhibit significant inhibitory effects on the proliferation of various cancer cell lines, including lung (A549) and breast (MCF-7) carcinomas . The integration of a piperazine ring, a versatile building block known to enhance bioavailability and confer key biological functions, further optimizes the compound's potential as a biologically active agent . The primary research value of this hybrid molecule lies in its potential as a targeted agent for cancer therapy. Compounds with this benzothiazole-piperazine architecture have demonstrated mechanisms of action involving the suppression of critical signaling pathways in cancer cells . This includes potential inhibition of key enzymes like PI3K isoforms (such as p110 δ/p85 α), which play a crucial role in cell growth and survival, as well as effects on other targets like CDK2, Akt, and mTOR . Its structural features make it a valuable lead compound for developing new therapeutic agents and a chemical tool for studying oncogenic signaling networks in vitro. This product is intended for research purposes only.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-25-14-7-8-15(17(13-14)26-2)19(24)22-9-11-23(12-10-22)20-21-16-5-3-4-6-18(16)27-20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQNAMIASSOTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reactions: The benzo[d]thiazole moiety is then coupled with the piperazine ring using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Attachment of the 2,4-Dimethoxyphenyl Group: Finally, the 2,4-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C22H26N4O3S
  • Molecular Weight : 458.6 g/mol

Structural Features

The compound features a benzothiazole moiety linked to a piperazine ring, along with a dimethoxyphenyl group. This unique structure contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that compounds similar to (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone exhibit significant antimicrobial properties. Studies have shown that derivatives of benzothiazole and piperazine demonstrate activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Compounds featuring benzothiazole derivatives have been explored for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of pro-apoptotic proteins.

Case Study: Induction of Apoptosis

A study demonstrated that a related compound induced S phase arrest in cancer cell lines, leading to increased apoptosis rates. The mechanism involved up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins .

Neuroprotective Effects

The neuroprotective potential of benzothiazole derivatives has been investigated, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.

Anticonvulsant Activity

Some studies have reported anticonvulsant properties associated with benzothiazole-piperazine derivatives. The structure-activity relationship (SAR) analysis indicates that modifications on the piperazine ring can enhance efficacy against seizure models.

Table 2: Anticonvulsant Activity Overview

CompoundModel UsedEfficacy
Compound APTZ-induced seizuresHigh
Compound BMES modelModerate

These findings highlight the potential for developing new anticonvulsant medications based on this chemical framework .

Mechanism of Action

The mechanism of action of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation or apoptosis.

Biological Activity

The compound (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzo[d]thiazole moiety and a dimethoxyphenyl group. This unique structure contributes to its biological activity, particularly in neuropharmacology and oncology.

1. Anticancer Activity

Research indicates that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to our compound can inhibit the growth of various cancer cell lines, including breast (BT-474), cervical (HeLa), and non-small cell lung cancer (NCI-H460) cells.

  • Case Study : A study reported that a related thiazole compound demonstrated an IC50 value of 0.99 µM against the BT-474 cell line, indicating potent cytotoxicity .
  • Mechanism : The anticancer activity is often attributed to the ability of these compounds to interfere with tubulin dynamics, leading to apoptosis in cancer cells .

2. Antimicrobial Activity

There is emerging evidence supporting the antimicrobial efficacy of thiazole derivatives. For instance, several studies have demonstrated that compounds with similar structural features possess antibacterial activity against strains such as Staphylococcus aureus.

  • Research Findings : A series of thiazole derivatives were synthesized and tested for antibacterial properties, showing comparable efficacy to standard antibiotics like norfloxacin .

3. Neuroprotective Effects

The potential neuroprotective effects of this compound have also been investigated. Thiazole derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

  • In Vitro Studies : One study highlighted that certain thiazole-based compounds exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM . This suggests that our compound may also possess similar neuroprotective properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

Structural FeatureActivity Implication
Benzo[d]thiazoleEnhances anticancer and antimicrobial activity
Piperazine RingContributes to neuropharmacological effects
Dimethoxy GroupsMay increase solubility and bioavailability

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzothiazole-piperazine derivatives, focusing on molecular properties, substituent effects, and bioactivity.

Structural and Analytical Comparisons
Compound Name / ID (Source) Molecular Formula Molecular Weight (g/mol) Key Substituents Analytical Data (EI-MS/ESI-MS) Elemental Analysis (C, H, N)
Target Compound (Hypothetical) C₂₀H₂₀N₃O₃S 383.45 2,4-Dimethoxyphenyl, benzothiazole Not reported Theoretical: C 62.65%; H 5.26%; N 10.96%
5i () C₂₉H₂₈N₁₀OS 593.17 Diphenyltriazole-thiomethyl EI-MS: 593.17 Found: C 60.77%; H 4.63%; N 21.29%
5j () C₂₁H₁₉N₇OS₂ 507.10 Benzothiazolethio-methyl EI-MS: 507.10 Found: C 54.31%; H 4.24%; N 19.39%
9ec () C₂₃H₂₀ClN₃O₃S₂ 518.00 4-Chlorophenylsulfonyl, imidazothiazole ESI-MS: 518.1 [M+H]⁺ Not reported
11a () C₂₁H₂₂FN₇O₂S 484.20 3-Fluorophenylurea, thiazole-piperazine ESI-MS: 484.2 [M+H]⁺ Not reported
22 () C₂₃H₂₄N₄O₄S 475.14 Thiophen-3-yl, methoxybenzoyl HRMS: 475.1411 [M+Na]⁺ Not reported

Key Observations :

  • Substituent Impact : The target compound’s 2,4-dimethoxyphenyl group confers higher lipophilicity compared to urea derivatives (e.g., 11a ) but lower molecular weight than triazole-containing analogs (e.g., 5i ).
  • Synthetic Yields : Compounds with simpler substituents (e.g., 5j , 507.10 g/mol) exhibit higher yields (~85–91% in ) compared to bulkier derivatives like 5i (593.17 g/mol), likely due to steric hindrance during synthesis .
  • Analytical Consistency : Elemental analysis for 5i and 5j aligns closely with theoretical values (deviations < 0.2%), confirming synthetic purity .
Pharmacological and Functional Comparisons
Compound Name / ID (Source) Bioactivity Reported Key Functional Groups Notes on Activity
Target Compound (Hypothetical) Anticancer (assumed) Methoxy, benzothiazole Likely targets DNA or kinase pathways
5i–5l () Anticancer screening Triazole, benzimidazole, indoline Enhanced cytotoxicity via triazole π-stacking
9ea–9ee () Carbonic anhydrase inhibition Sulfonyl, imidazothiazole IC₅₀ values correlate with sulfonyl bulk
11a–11o () Antitumor, enzyme inhibition Urea, thiazole-piperazine Substituted ureas show improved solubility
15 () Anti-HIV Chloroacetyl, isoindoline-dione Chlorine enhances electrophilic reactivity

Key Observations :

  • Anticancer Potential: The target compound’s benzothiazole-piperazine core aligns with 5i–5l, which exhibit anticancer activity via triazole or benzimidazole substituents. The dimethoxyphenyl group may mimic the π-stacking effects seen in 5i .
  • Enzyme Inhibition : Sulfonyl-containing analogs (e.g., 9ec ) show stronger carbonic anhydrase inhibition than the target compound, suggesting substituent bulk improves binding .
  • Solubility vs. Bioactivity : Urea derivatives (11a–11o ) prioritize solubility via polar groups, whereas the target compound’s methoxy groups balance lipophilicity and membrane permeability .

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